
2,2-Diphenyl-N-(2-phenylpropyl)cyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diphenyl-N-(2-phenylpropyl)cyclopropane-1-carboxamide is an organic compound characterized by a cyclopropane ring substituted with diphenyl and phenylpropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-N-(2-phenylpropyl)cyclopropane-1-carboxamide typically involves the formation of the cyclopropane ring through the reaction of carbenes with alkenes. One common method is the Simmons-Smith reaction, where a carbene is generated in situ from reagents such as diiodomethane and zinc-copper couple, and then added to an alkene to form the cyclopropane ring . The reaction conditions often require an inert atmosphere and low temperatures to stabilize the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Diphenyl-N-(2-phenylpropyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the phenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,2-Diphenyl-N-(2-phenylpropyl)cyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,2-Diphenyl-N-(2-phenylpropyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Diphenylcyclopropenone: Another cyclopropane derivative with similar structural features but different functional groups.
Cycloprop-2-ene carboxylic acid: A related compound with a cyclopropane ring and carboxylic acid group.
Uniqueness
2,2-Diphenyl-N-(2-phenylpropyl)cyclopropane-1-carboxamide is unique due to its specific substitution pattern and the presence of both diphenyl and phenylpropyl groups
Eigenschaften
CAS-Nummer |
64969-37-5 |
|---|---|
Molekularformel |
C25H25NO |
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
2,2-diphenyl-N-(2-phenylpropyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C25H25NO/c1-19(20-11-5-2-6-12-20)18-26-24(27)23-17-25(23,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,19,23H,17-18H2,1H3,(H,26,27) |
InChI-Schlüssel |
UBQZBAVNQWYPKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC(=O)C1CC1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


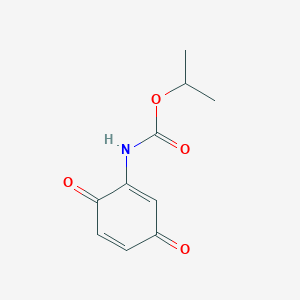
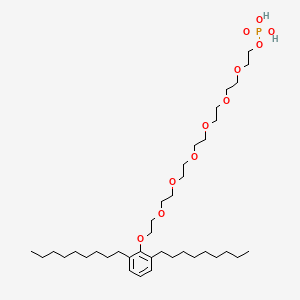
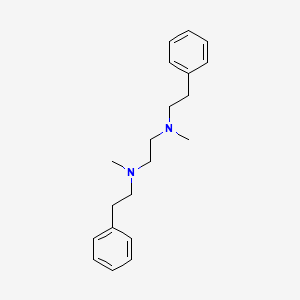
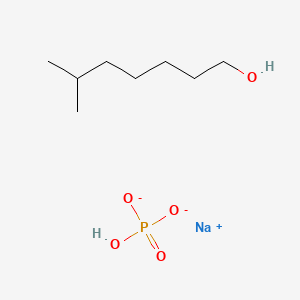

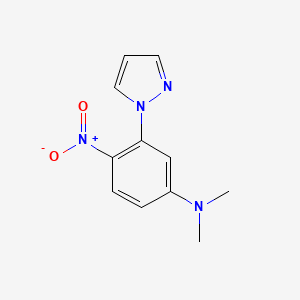
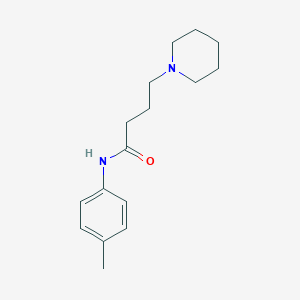
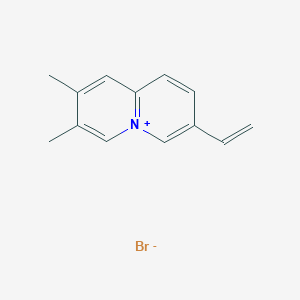


![ethyl 2-[1-(4-methoxybenzoyl)-2H-quinolin-2-yl]-3-oxo-3-phenylpropanoate](/img/structure/B14480481.png)
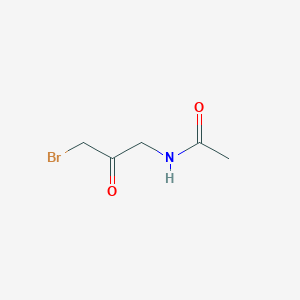

![3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid](/img/structure/B14480491.png)
